![molecular formula C14H20N2O2 B2536920 3-(4-Benzyl-piperazin-1-yl)-propionic acid CAS No. 174525-87-2](/img/structure/B2536920.png)
3-(4-Benzyl-piperazin-1-yl)-propionic acid
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Description
“3-(4-Benzyl-piperazin-1-yl)-propionic acid” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 g/mol .
Molecular Structure Analysis
The InChI string of “3-(4-Benzyl-piperazin-1-yl)-propionic acid” is InChI=1S/C14H20N2O2/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) . The Canonical SMILES is C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA of -1.2 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has five rotatable bonds . The topological polar surface area is 43.8 Ų . The compound has a complexity of 257 . The compound is predicted to have a melting point of 185.50° C, a boiling point of 468.2° C at 760 mmHg, a density of 1.1 g/cm³, and a refractive index of n20D 1.57 .Scientific Research Applications
DNA Binding and Cell Staining
- The Hoechst dyes, which are analogues of "3-(4-Benzyl-piperazin-1-yl)-propionic acid," bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property is utilized in fluorescent DNA staining for cell biology research, enabling chromosome and nuclear staining and analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).
Antimicrobial Activity
- Piperazine derivatives, including those related to "3-(4-Benzyl-piperazin-1-yl)-propionic acid," have been extensively studied for their antimicrobial properties, especially against Mycobacterium tuberculosis. These compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. Their structural framework serves as a crucial component in the development of new antimicrobial agents (Girase et al., 2020).
Drug Development Potential
- Arylpiperazine derivatives are recognized for their broad therapeutic applications, including depression, psychosis, anxiety treatment, and more. They undergo extensive metabolism, which highlights their significance in the pharmacological context and potential for the development of novel therapeutics (Caccia, 2007).
- The piperazine scaffold is significant in drug design due to its presence in a variety of drugs with diverse pharmacological activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules, indicating its flexibility and importance in drug discovery (Rathi et al., 2016).
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMRLRFCLKDMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)propanoic acid |
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